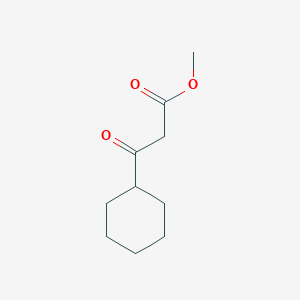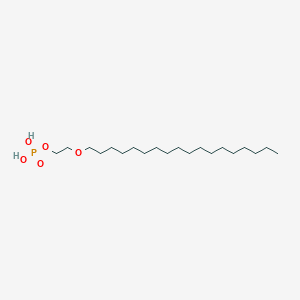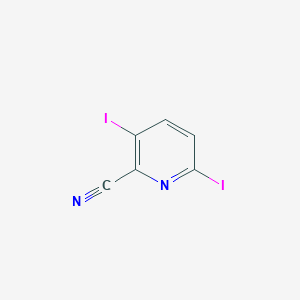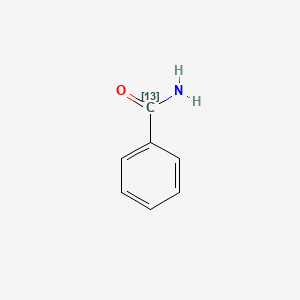
4-Methyl-1,3-dioxan-2-one
Übersicht
Beschreibung
4-Methyl-1,3-dioxan-2-one is a clear colorless liquid . It is used in the preparation of high-purity 1,3-butylene glycol product for moisturizer or cosmetics .
Synthesis Analysis
The synthesis of 1,3-dioxan-2-ones, including 4-Methyl-1,3-dioxan-2-one, has been studied using various organobases and ureas as catalysts . A combination of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and urea showed great overall performance in the ring-opening polymerization (ROP) of 3-methyl-1,4-dioxan-2-one (MDO), achieving monomer conversion up to 82% within 7 hours at -40°C .Molecular Structure Analysis
The molecular formula of 4-Methyl-1,3-dioxan-2-one is C5H8O3 . Its molecular weight is 116.11 g/mol . The InChI representation of the molecule is InChI=1S/C5H8O3/c1-4-2-3-7-5(6)8-4/h4H,2-3H2,1H3 .Chemical Reactions Analysis
The conformational behavior of 4-Methyl-1,3-dioxan-2-one in the gas phase has been examined using empirical (MM+) and nonempirical quantum-chemical approximations .Physical And Chemical Properties Analysis
4-Methyl-1,3-dioxan-2-one is a clear colorless liquid . It has a molecular weight of 116.11 g/mol . The compound has a topological polar surface area of 35.5 Ų .Wissenschaftliche Forschungsanwendungen
Synthesis of Cyclic Carbonic Acid Esters
4-Methyl-1,3-dioxan-2-one serves as a key intermediate in the synthesis of cyclic carbonic acid esters, which are crucial in material sciences for creating materials like polycarbonates, and in natural product research for the stereoselective synthesis of diols .
Building Block for Organic Synthesis
This compound can be used as a building block in organic synthesis, such as in Williamson ether synthesis to create various ether derivatives .
Biodegradable Polymer Production
It’s involved in the production of novel biodegradable poly(ester−ether)s, which are used for drug encapsulation, particularly for hydrophobic drugs .
Conformational Study
The conformational transformations of 4-Methyl-1,3-dioxan-2-one are studied to understand its behavior and properties at a molecular level, which is essential for its application in complex chemical syntheses .
Crosslinking Agent in Polymer Chemistry
It acts as a crosslinking agent in polymer chemistry, aiding in the curing processes of polymers which is studied using techniques like differential scanning calorimetry (DSC) and Fourier transform infrared spectroscopy (FTIR/ATR) .
Medicinal Chemistry
In medicinal chemistry, derivatives of 4-Methyl-1,3-dioxan-2-one are explored for their potential therapeutic properties and roles as pharmacophores in drug design.
These applications highlight the versatility and importance of 4-Methyl-1,3-dioxan-2-one in various scientific disciplines. Each application area utilizes the unique chemical properties of this compound to innovate and advance research.
Synthesis of 1,3-Dioxan-2-ones by Photo-Aerobic Selenium-Catalyzed Oxidative Cyclization 4-(Hydroxymethyl)-1,3-dioxolan-2-one - MilliporeSigma Novel Biodegradable Poly(ester−ether)s: Copolymers from 1,4-Dioxan-2-one and d,l-3-Methyl-1,4-dioxan-2-one Conformational transformations of 4-methyl-1,3-dioxan-2-one Crosslinking study of mixtures of DGEBA and 1,3-dioxan-2-one catalyzed by lanthanide triflates
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
This compound is a type of cyclic carbonate and is primarily used in chemical reactions as a reagent .
Mode of Action
The mode of action of 4-Methyl-1,3-dioxan-2-one is primarily through its involvement in various chemical reactions. It can undergo conformational transformations , which may influence its interaction with other compounds in a reaction mixture.
Biochemical Pathways
It’s known that this compound can participate in various chemical reactions, potentially influencing multiple biochemical pathways .
Pharmacokinetics
As a chemical reagent, its bioavailability would depend on the specific conditions of the reaction it’s involved in .
Result of Action
The molecular and cellular effects of 4-Methyl-1,3-dioxan-2-one’s action would depend on the specific reactions it’s involved in. As a reagent, it could contribute to the synthesis of various compounds .
Eigenschaften
IUPAC Name |
4-methyl-1,3-dioxan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c1-4-2-3-7-5(6)8-4/h4H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVDQEUFSGODEBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCOC(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90458233 | |
| Record name | 1,3-dioxan-2-one, 4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90458233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-1,3-dioxan-2-one | |
CAS RN |
17361-58-9 | |
| Record name | 1,3-dioxan-2-one, 4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90458233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Pyrrolo[1,2-a]pyrazine](/img/structure/B1600676.png)
![7-Oxo-4,7-dihydrothieno[3,2-b]pyridine-6-carboxylic acid](/img/structure/B1600677.png)
![1H-Pyrrole, 2,2'-[(4-methoxyphenyl)methylene]bis-](/img/structure/B1600679.png)



![N-{[(Prop-2-en-1-yl)oxy]carbonyl}-L-phenylalanine](/img/structure/B1600687.png)

![Ethanol-2-[(6-amino-2-napthalenyl)-sulfonyl]-hydrogen sulfate](/img/structure/B1600690.png)



